Disodium tartrate dihydrate

Description

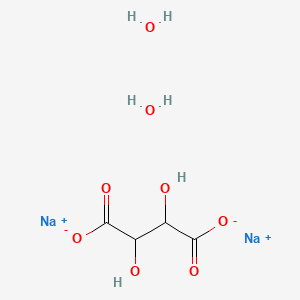

Disodium tartrate dihydrate (C₄H₄Na₂O₆·2H₂O, molecular weight 230.08 g/mol) is a hydrated sodium salt of L-(+)-tartaric acid. It appears as white crystalline granules or powder, is highly soluble in water (with a solubility of 139 g/100 mL at 20°C in ethanol-water mixtures), and forms a slightly alkaline solution (pH 7.0–9.0 at 50 g/L) . Upon heating to ~120°C, it loses its water of crystallization .

This compound is widely used in:

- Analytical chemistry: As a certified reference material (CRM) for Karl Fischer titration due to its precise water content (15.66 ± 0.05%) .

- Coordination chemistry: To stabilize metal ions in solution, though it lacks affinity for Cu⁺, unlike citrate analogs .

- Biological applications: Acts as an acidic phosphatase inhibitor and enhances colchicine binding to tubulin .

Properties

IUPAC Name |

disodium;2,3-dihydroxybutanedioate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.2Na.2H2O/c5-1(3(7)8)2(6)4(9)10;;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;2*1H2/q;2*+1;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJLAJMGHXGFDE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Na2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Stoichiometry and Conditions

The reaction is typically conducted in aqueous medium at elevated temperatures (60–80°C) to enhance solubility and reaction kinetics. A molar ratio of 1:2 (tartaric acid to NaOH) is maintained to ensure complete neutralization. The pH is carefully monitored and adjusted to 7.0–9.0 using a calibrated pH meter, as deviations outside this range may lead to incomplete salt formation or hydrolysis.

Table 1: Typical Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Temperature | 60–80°C |

| Molar Ratio (Tartaric Acid:NaOH) | 1:2 |

| pH | 7.0–9.0 |

| Reaction Time | 2–4 hours |

Crystallization and Isolation

Post-neutralization, the solution is concentrated under reduced pressure to initiate crystallization. Slow cooling to ambient temperature promotes the formation of well-defined dihydrate crystals. The product is isolated via vacuum filtration and washed with cold ethanol to remove residual impurities. Yield typically exceeds 85% under optimized conditions.

Purification via Recrystallization

Crude this compound often requires further purification to meet analytical-grade standards. Recrystallization from dilute sodium hydroxide solutions is the preferred method, leveraging the compound’s solubility profile.

Solvent Selection and Solubility Considerations

This compound exhibits high solubility in water (290 g/L at 20°C) but limited solubility in ethanol. This property is exploited during recrystallization:

-

The crude product is dissolved in a minimal volume of warm (50–60°C) 0.1 M NaOH.

-

Insoluble impurities are removed via hot filtration.

-

The filtrate is cooled to 4°C, inducing supersaturation and crystal growth.

Table 2: Solubility in Common Solvents

| Solvent | Solubility (g/100 mL, 20°C) |

|---|---|

| Water | 29.0 |

| Ethanol | <0.1 |

| Methanol | 1.2 |

Drying and Stabilization

Crystals are dried at 40–50°C in a convection oven to prevent dehydration of the dihydrate form. Prolonged exposure to temperatures above 150°C results in the loss of crystalline water, forming anhydrous disodium tartrate.

Industrial-Scale Production

Industrial synthesis emphasizes cost efficiency, scalability, and compliance with ISO/IEC 17025 and ISO 17034 standards. Key steps include:

Continuous Neutralization Reactors

Tubular reactors with inline pH monitoring enable continuous neutralization, reducing batch-to-batch variability. Automated feedback systems adjust NaOH addition rates to maintain pH within 7.5–8.0.

Mother Liquor Recycling

Post-crystallization mother liquor, rich in unreacted starting materials, is recycled into subsequent batches. This practice reduces waste and improves overall yield to >95%.

Quality Control and Characterization

Purity Assessment

Spectroscopic Validation

-

FT-IR: Peaks at 1600 cm⁻¹ (asymmetric COO⁻ stretch) and 1400 cm⁻¹ (symmetric COO⁻ stretch) verify salt formation.

-

XRD: Diffraction patterns match reference data (ICDD 00-012-0367) for the dihydrate phase.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: Disodium tartrate dihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce tartaric acid.

Reduction: It can be reduced to form dihydroxybutanedioic acid.

Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various metal salts can be used to replace sodium ions

Major Products:

Oxidation: Tartaric acid.

Reduction: Dihydroxybutanedioic acid.

Substitution: Metal tartrate salts.

Scientific Research Applications

Biological Buffers

Disodium tartrate dihydrate is commonly used in molecular biology as a buffering agent. It helps maintain pH stability in various biochemical reactions, particularly in cell culture applications. Its buffering capacity is crucial for experiments that require precise pH conditions .

Analytical Chemistry

One of the prominent uses of this compound is as a standardizing agent in Karl Fischer titration, which is a method used to determine the water content in samples. The compound serves as a volumetric standard due to its stability and non-hygroscopic nature .

Pharmaceutical Excipients

In the pharmaceutical industry, this compound is utilized as an excipient in drug formulations. It aids in the stabilization of active pharmaceutical ingredients (APIs) and enhances their solubility and bioavailability .

Emulsifier

This compound acts as an emulsifier in food products, particularly in cheese spreads and jellies. It helps to stabilize emulsions by preventing the separation of oil and water phases .

Food Additive

The compound is also classified as a food additive, where it functions to improve texture and consistency in various food items such as margarine and sausage casings .

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Biological Research | Buffering agent for cell culture | Maintains pH stability |

| Analytical Chemistry | Standardizing agent for Karl Fischer titration | Non-hygroscopic, stable under normal conditions |

| Pharmaceutical Industry | Excipient for drug formulations | Enhances solubility and stability |

| Food Industry | Emulsifier in cheese spreads | Prevents phase separation |

| Food Industry | Food additive | Improves texture and consistency |

Case Study 1: Use in Karl Fischer Titration

In a study published by ACS Reagent Chemicals, this compound was demonstrated to effectively standardize Karl Fischer reagents, ensuring accurate water content determination across various samples. This application is critical for industries that require precise moisture measurement, such as pharmaceuticals and food production .

Case Study 2: Emulsification in Dairy Products

Research conducted by Health Canada highlighted the use of this compound as an emulsifier in cheese products. The study found that when used within regulatory limits (not exceeding 4% concentration), it significantly improved the texture and stability of cheese spreads without adverse effects on flavor or quality .

Mechanism of Action

Disodium tartrate dihydrate acts primarily as an emulsifier and pH control agent. It stabilizes emulsions by reducing the surface tension between immiscible liquids. In biological systems, it can chelate metal ions, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Chemical Structure and Physical Properties

Key Differences :

Coordination Chemistry and Metal Stabilization

- However, it stabilizes Pb²⁺ in ammonia media by preventing Pb(OH)₂ precipitation .

- Trisodium citrate dihydrate: Forms stable complexes with Cu²⁺/Cu⁺, enabling monodisperse Cu₂O nanoparticle synthesis (168–265 nm) .

- EDTA disodium salt dihydrate : A stronger chelator than tartrate, used in gravimetric titrations to bind Pb²⁺ and other multivalent ions .

Biological Activity

Disodium tartrate dihydrate (CAS Number: 6106-24-7) is a sodium salt derived from tartaric acid, commonly utilized in various biological and chemical applications. This compound exhibits several significant biological activities, including its role as an acid phosphatase inhibitor, its involvement in molecular biology buffers, and its effects on cellular metabolism. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₀Na₂O₈ |

| Molecular Weight | 232.10 g/mol |

| Density | 1.82 g/cm³ |

| Melting Point | 150 °C (decomposes at 195 °C) |

| Solubility | 290 g/L at 20 °C |

Biological Activities

1. Acid Phosphatase Inhibition

This compound has been identified as an inhibitor of acid phosphatase, an enzyme involved in various metabolic processes. This inhibition can influence cellular signaling pathways and metabolic activities, making it a useful compound in biochemical research and applications .

2. Influence on Tubulin Binding

Research indicates that disodium tartrate increases the rate of colchicine binding to tubulin, which is critical for understanding microtubule dynamics in cell division and intracellular transport. This effect suggests potential applications in cancer research and treatment strategies targeting cell proliferation .

3. Metabolism and Toxicity

Studies on the oral toxicity of disodium tartrate indicate a high LD10 value (>4,000 mg/kg bw) in mice, suggesting low acute toxicity levels. However, some adverse effects have been reported at high doses in humans, including gastrointestinal disturbances like nausea and vomiting. Importantly, the compound is not metabolized into harmful metabolites such as oxalate .

Case Studies

Case Study 1: Renal Effects in Animal Models

In a study involving various animal models, it was observed that renal excretion rates of tartaric acid varied significantly among species. For instance, dogs showed a high renal excretion rate (up to 60% within 12 hours), while humans exhibited only 12% urinary recovery after oral administration. This discrepancy highlights the need for careful consideration when extrapolating animal data to human health implications .

Case Study 2: Fermentation by Colonic Bacteria

Research demonstrated that disodium tartrate can be fermented by colonic bacteria into short-chain fatty acids (SCFAs). The fermentation rates differed between the L-(+)- and D-(-)-forms of tartaric acid, with implications for gut health and metabolic processes in humans .

Applications in Molecular Biology

This compound is widely used in molecular biology as a buffer component due to its ability to maintain pH stability during biochemical reactions. It serves as an essential ingredient in cell culture media and other laboratory applications where precise pH control is necessary .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of disodium tartrate dihydrate for experimental design?

- Answer: Key properties include its molecular formula (C₄H₄Na₂O₆·2H₂O, MW 230.08), solubility in water (~15.7% water content via Karl Fischer titration), and pH range (7.0–9.0 for 5% aqueous solutions) . The compound exists as a white crystalline powder, dissolves readily in water, and loses crystallinity at ~120°C . These properties inform buffer preparation, solubility-dependent assays, and storage conditions (e.g., avoiding dehydration).

Q. How is the purity of this compound validated in reagent-grade preparations?

- Answer: Purity is assessed via gravimetric titration, Karl Fischer titration (water content), and limits for impurities (e.g., ≤0.002% chloride, ≤0.001% heavy metals). Compliance with USP, BP, and Ph.Eur. standards requires testing parameters like pH, transparency, and residual solvents . Advanced lot-specific certifications (e.g., ExiPlus) ensure batch consistency for sensitive applications like crystallography .

Q. What methodologies are used to determine solubility in aqueous-organic solvents?

- Answer: Dynamic methods measure solubility across temperatures (e.g., 20–60°C) and solvent ratios (e.g., ethanol-water mixtures). Data are modeled using the modified Apelblat equation, which correlates solubility with temperature and solvent composition . For example, solubility increases with water content but plateaus at higher temperatures, critical for optimizing crystallization protocols .

Advanced Research Questions

Q. How does this compound function as an acidic phosphatase inhibitor?

- Answer: It competitively inhibits phosphatases by mimicking phosphate groups, altering enzyme-substrate binding. Experimental protocols involve pre-incubating the enzyme with disodium tartrate (e.g., 1–10 mM) and monitoring activity via colorimetric assays (e.g., p-nitrophenyl phosphate hydrolysis). Its chelating properties may also reduce metal cofactor availability, enhancing inhibition efficacy .

Q. What role does this compound play in macromolecular crystallization?

- Answer: It acts as a precipitant in crystallization buffers (e.g., 0.2 M in InlB protein crystallization) by reducing solute solubility via the "salting-out" effect. Optimization involves screening concentrations (50–200 mM) and pH (5.0–7.5) to balance nucleation and crystal growth . Thermodynamic models (e.g., Van’t Hoff equation) predict dissolution spontaneity (ΔG > 0, endothermic process) to guide solvent selection .

Q. How can contradictions in solubility data across studies be resolved?

- Answer: Discrepancies arise from solvent composition, temperature gradients, or hydration states. For example, anhydrous vs. dihydrate forms exhibit differing solubility profiles. Researchers should validate hydration status via thermogravimetric analysis (TGA) and replicate conditions using standardized methods (e.g., NIST reference materials) . Cross-referencing with phase diagrams minimizes experimental variability.

Q. What are the best practices for using this compound in buffer systems for enzymatic assays?

- Answer: Prepare buffers (e.g., 50 mM sodium tartrate, pH 7.5) by dissolving the compound in ultrapure water, filtering (0.22 µm), and calibrating pH with ammonium hydroxide. For metal-sensitive assays, pre-treat solutions with Chelex resin to remove trace metals, ensuring reproducibility in phosphatase inhibition studies .

Methodological Notes

- Crystallization Workflow: Use dynamic light scattering (DLS) to assess particle size pre-crystallization. Combine with vapor diffusion techniques (e.g., hanging drop) and disodium tartrate-containing precipitant solutions .

- Data Contradiction Analysis: Apply root-mean-square deviation (RMSD) to evaluate model fits (e.g., Apelblat equation vs. ideal solubility model). RMSD < 6.24 × 10⁻⁴ indicates high reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.